Home > Products > Screening Compounds P29886 > Buclizine Hydrochloride
Buclizine Hydrochloride - 163837-36-3

Buclizine Hydrochloride

Catalog Number: EVT-10906703
CAS Number: 163837-36-3
Molecular Formula: C28H35Cl3N2
Molecular Weight: 505.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Buclizine dihydrochloride is a hydrochloride salt that is obtained by reaction of buclizine with 2 equivalents of hydrogen chloride. It has a role as a central nervous system depressant, a local anaesthetic, a histamine antagonist, a cholinergic antagonist and an antiemetic. It contains a buclizine(2+).
Buclizine Hydrochloride is the hydrochloride salt form of buclizine, a piperazine histamine H1 receptor antagonist with primarily antiemetic and antivertigo activities. Buclizine binds to and blocks the histamine H1 receptor, thereby preventing the symptoms that are caused by histamine activity. Buclizine exerts its anti-emetic effect by binding to and blocking the muscarinic and histamine receptors in the vomiting center of the central nervous system (CNS). This may prevent activation of the chemoreceptor trigger zone (CTZ) and may reduce nausea and vomiting.
Source and Classification

Buclizine is synthesized from various chemical precursors, primarily involving piperazine and chlorobenzhydryl derivatives. It falls under the category of piperazine antihistamines, which are known for their effectiveness in blocking histamine receptors, particularly in the central nervous system and gastrointestinal tract .

Synthesis Analysis

Methods and Technical Details

The synthesis of Buclizine Hydrochloride involves several key steps:

  1. Formation of Ethyl-4-(4-chlorobenzhydryl)piperazine-1-carboxylate: This is achieved by reacting 4-chlorobenzhydryl chloride with ethyl piperazine N-carboxylate.
  2. Hydrolysis: The intermediate compound undergoes hydrolysis using sodium hydroxide to yield 1-(4-chlorobenzhydryl)piperazine.
  3. Final Reaction: The final product, Buclizine, is obtained by reacting the hydrolyzed product with 4-tert-butylbenzyl chloride .

This multi-step synthesis highlights the complexity involved in creating Buclizine Hydrochloride, which requires careful control of reaction conditions to ensure yield and purity.

Molecular Structure Analysis

Structure and Data

Buclizine Hydrochloride has a molecular weight of 433 g/mol and features a distinctive structure characterized by:

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms.
  • Chlorophenyl Group: A para-substituted chlorophenyl group that contributes to its pharmacological activity.
  • Tert-butyl Substituent: Enhances lipophilicity, aiding in receptor binding.

The molecular formula can be represented as C_{25}H_{32}ClN_{2}, indicating the presence of chlorine, carbon, hydrogen, and nitrogen atoms .

Chemical Reactions Analysis

Reactions and Technical Details

Buclizine can participate in various chemical reactions typical of piperazine derivatives. Key reactions include:

  • Nucleophilic Substitution: The piperazine nitrogen can undergo nucleophilic substitution reactions, making it reactive towards electrophiles.
  • Hydrolysis: As seen in its synthesis, hydrolysis plays a crucial role in converting intermediates into the final product.
  • Complex Formation: Buclizine can form complexes with metal ions or other ligands, which may affect its pharmacokinetic properties .
Mechanism of Action

Process and Data

Buclizine acts primarily as an antagonist at H1 histamine receptors. Its mechanism involves:

  • Blocking Histamine Action: By inhibiting histamine binding at the central nervous system's vomiting center (chemoreceptor trigger zone), Buclizine effectively reduces nausea and vomiting.
  • Anticholinergic Activity: Additionally, Buclizine exhibits anticholinergic properties by blocking muscarinic receptors, further contributing to its antiemetic effects .

This dual action enhances its therapeutic efficacy in treating motion sickness and other related conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Buclizine Hydrochloride exhibits several notable physical and chemical properties:

PropertyValue
Molecular Weight433 g/mol
Physical AppearanceLiquid
Melting Point218 °C
Solubility2.46 × 10^{-4} g/L
Octanol/Water Partition Coefficient7.1
Number of Chiral Centers1

These properties indicate that Buclizine is relatively lipophilic, which aids in its absorption across biological membranes .

Applications

Scientific Uses

Buclizine Hydrochloride is primarily utilized in clinical settings for:

  • Treatment of Motion Sickness: It is effective in preventing nausea associated with travel.
  • Management of Nausea and Vomiting: Often prescribed for patients undergoing chemotherapy or post-operative care.
  • Appetite Stimulation: Recent studies suggest potential use in pediatric patients to stimulate appetite .
Historical Context and Evolution of Therapeutic Applications

Emergence in Antihistamine Pharmacopeia: Early Clinical Indications and Limitations

Buclizine Hydrochloride emerged as a significant therapeutic agent within the piperazine-derivative class of antihistamines following its initial development in the mid-20th century. This compound was first characterized as a medication to treat allergy symptoms and prevent nausea and vomiting through its dual antihistaminic and anticholinergic properties [1]. The mechanistic basis for its therapeutic effects involves antagonism at histamine H1 receptors and muscarinic acetylcholine receptors in the central nervous system, particularly within pathways connecting the vestibular apparatus to the vomiting center in the medulla oblongata [5]. This receptor blockade reduces labyrinth excitability and diminishes vestibular stimulation, explaining its early application in motion-related disorders [1] [5].

The initial clinical indications centered primarily on the management of vertigo (dizziness caused by various medical problems) and motion sickness. Physicians during this period valued Buclizine Hydrochloride for its ability to alleviate nausea, vomiting, and dizziness associated with these conditions [1]. Early pharmacological studies noted its rapid absorption following oral administration, which positioned it favorably against some contemporary antiemetics [1]. However, despite these therapeutic benefits, Buclizine Hydrochloride faced significant limitations in its clinical profile. Its pronounced sedative effects and anticholinergic side effects (dry mouth, blurred vision) restricted utility in certain patient populations and clinical scenarios [5]. Furthermore, its effectiveness was predominantly symptomatic rather than curative, aligning with the general approach to antihistamine therapy during this era which focused on symptom management rather than addressing underlying disease mechanisms [1].

Table 1: Early Therapeutic Applications and Limitations of Buclizine Hydrochloride

Primary IndicationsMechanistic BasisClinical Limitations
Motion sickness (nausea/vomiting prevention)Blockade of vestibular pathways to vomiting centerSignificant sedation impairing daily activities
Vertigo managementReduction of labyrinth excitabilityAnticholinergic side effects (dry mouth, blurred vision)
Allergy symptom controlHistamine H1 receptor antagonismSymptomatic relief without addressing disease etiology

Repurposing Trajectories: From Antiemetic to Pediatric Appetite Stimulant

The therapeutic trajectory of Buclizine Hydrochloride took a significant turn when clinicians and pharmaceutical manufacturers began exploring applications beyond its original antiemetic and antivertigo indications. During the 1960s, observational data suggested that Buclizine Hydrochloride administration in syrup form might stimulate appetite and promote weight gain in pediatric populations [1] [3]. This potential application represented a substantial departure from its primary mechanism of action and opened new commercial avenues. Pharmaceutical companies, particularly in certain international markets such as India, subsequently promoted Buclizine Hydrochloride syrup specifically as a pediatric appetite stimulant despite limited robust clinical evidence supporting this indication [3].

The evidence base for this repurposing effort rested primarily on small, methodologically limited trials conducted between the 1960s and early 1990s. A critical analysis of the literature reveals that these studies were typically underpowered and exhibited questionable methodology [3]. Notably, a comprehensive PubMed search covering the four decades preceding 2011 yielded virtually no published articles on Buclizine Hydrochloride and weight gain, with only a few non-English articles predating 1970 [3]. The most recent trial identified in the literature was published in 1991, with no subsequent rigorous clinical trials conducted to validate these appetite-stimulating claims [3].

This repurposing effort generated substantial controversy within the medical community. Experts questioned the fundamental premise of pharmacological appetite stimulation in otherwise healthy children, noting that "most authors do not accept using appetite stimulants routinely for all children to enhance growth" [3]. The promotion of Buclizine Hydrochloride for this indication exemplified the phenomenon of indication expansion without adequate evidentiary support, particularly concerning pediatric populations where therapeutic indications require stringent validation [3] [6]. The controversy was further amplified when pharmaceutical companies intensified promotional activities following changes in brand ownership, despite the absence of new clinical data to support efficacy for appetite stimulation [3].

Regulatory Milestones: United States Food and Drug Administration Approval (1957) and Subsequent Indication-Specific Controversies

Buclizine Hydrochloride received initial approval from the United States Food and Drug Administration in 1957, marking its formal entry into the American therapeutic armamentarium [1] [2]. This regulatory milestone occurred during a transformative period in United States pharmaceutical regulation, following the enactment of the Federal Food, Drug, and Cosmetic Act of 1938 which established requirements for premarket demonstration of drug safety [2]. The 1957 approval positioned Buclizine Hydrochloride among the earlier generation antihistamines available in the United States market, though notably it was not approved for all indications being promoted internationally [1].

The regulatory history of Buclizine Hydrochloride reveals significant jurisdictional variations in approved indications. While the United States Food and Drug Administration approved it specifically for nausea, vomiting, and dizziness associated with motion sickness and vertigo [1], other international regulatory bodies approved different indication profiles. This discrepancy became particularly evident when pharmaceutical companies promoted Buclizine Hydrochloride syrup as a pediatric appetite stimulant in countries like India despite this indication lacking approval from major Western regulatory agencies [3]. The basis for this off-label promotion stemmed partly from historical regulatory frameworks that did not require indication-specific approvals when the drug was originally licensed, creating regulatory gray zones for new indications without supplemental approval requirements [3].

The appetite stimulation indication generated specific regulatory controversies regarding evidence standards and promotional practices. Medical researchers raised pointed questions about the regulatory oversight of these claims, noting: "By any standards of evidence-based medicine, the currently available evidence is grossly insufficient to recommend its use" as an appetite stimulant [3]. These controversies highlighted challenges in global pharmaceutical regulation, particularly regarding post-approval indication expansion without rigorous clinical validation. The situation prompted calls for regulatory bodies to exercise "moral authority to check irrational and exaggerated claims" even for previously approved compounds being repurposed without substantial new clinical evidence [3].

Table 2: Key Regulatory Milestones and Controversies for Buclizine Hydrochloride

YearRegulatory EventSignificanceControversies
1957Initial United States Food and Drug Administration approvalFirst formal authorization for antiemetic/antivertigo useLimited safety data requirements compared to modern standards
Pre-1990sApproval in various international marketsGlobal therapeutic availabilityJurisdictional variations in approved indications
1990s-2000sOff-label promotion as pediatric appetite stimulantExpansion into new therapeutic areaLack of robust clinical evidence; questionable marketing practices
2010sCritical reappraisal of appetite stimulant claimsScientific scrutiny of repurposed indicationsCalls for regulatory intervention regarding unsupported claims

The regulatory journey of Buclizine Hydrochloride illustrates the evolving landscape of pharmaceutical oversight. While initially approved during an era with less stringent indication-specific requirements, the subsequent controversies surrounding its promotion for unvalidated uses like pediatric appetite stimulation highlight the importance of post-marketing surveillance and evidence-based indication management [1] [3]. These historical regulatory approaches contrast sharply with contemporary drug approval processes that typically require indication-specific clinical data and impose stricter controls on promotional claims, reflecting the evolving nature of pharmaceutical regulation throughout the decades following Buclizine Hydrochloride's introduction [2] [3].

Properties

CAS Number

163837-36-3

Product Name

Buclizine Hydrochloride

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride

Molecular Formula

C28H35Cl3N2

Molecular Weight

505.9 g/mol

InChI

InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H

InChI Key

SDBHDSZKNVDKNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.